

A Comprehensive Spectroscopic and Methodological Guide to **tert-Butyl 4-Aminopiperazine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 4-aminopiperazine-1-carboxylate*

Cat. No.: B047249

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic properties of **tert-butyl 4-aminopiperazine-1-carboxylate**, a key building block in contemporary medicinal chemistry. As a bifunctional molecule, featuring both a protected piperazine nitrogen and a free primary amine, its unambiguous characterization is paramount for ensuring the integrity of subsequent synthetic steps and the quality of final drug candidates. This document, intended for researchers and drug development professionals, offers a Senior Application Scientist's perspective on not just the data itself, but the rationale behind the analytical techniques and the interpretation of the resulting spectra.

Introduction: The Structural Significance of **tert-Butyl 4-Aminopiperazine-1-carboxylate**

tert-Butyl 4-aminopiperazine-1-carboxylate (CAS Number: 118753-66-5) is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the 4-position amino group, making it a versatile intermediate in the construction of complex molecular architectures. A thorough understanding of its spectroscopic signature is the foundation upon which its synthetic utility is built.

This guide will delve into the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the expected data, provide an in-depth interpretation, and outline a standardized protocol for data acquisition.

Molecular Structure and Key Spectroscopic Features

The structural arrangement of **tert-butyl 4-aminopiperazine-1-carboxylate** dictates its characteristic spectroscopic fingerprint. The key features to be identified are the Boc protecting group, the piperazine ring protons, and the primary amino group.

Caption: Molecular structure of **tert-butyl 4-aminopiperazine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **tert-butyl 4-aminopiperazine-1-carboxylate**, both ^1H and ^{13}C NMR provide critical information for confirming its identity and purity.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.45	t, $J \approx 5$ Hz	4H	-CH ₂ -N(Boc)-CH ₂ -
~2.85	t, $J \approx 5$ Hz	4H	-CH ₂ -N(NH ₂)-CH ₂ -
~2.5 (variable)	br s	2H	-NH ₂
1.46	s	9H	-C(CH ₃) ₃

Note: The chemical shift of the $-\text{NH}_2$ protons can vary depending on the solvent and concentration. The provided data is a typical representation.

Interpretation of the ^1H NMR Spectrum:

- Boc Group: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.46 ppm. This is a highly characteristic signal for a Boc-protecting group.
- Piperazine Ring Protons: The piperazine ring protons are divided into two sets due to their different chemical environments. The four protons on the carbons adjacent to the Boc-protected nitrogen appear as a triplet around 3.45 ppm. The four protons on the carbons adjacent to the amino-substituted nitrogen are shifted upfield and appear as a triplet around 2.85 ppm. The triplet multiplicity arises from the coupling to the adjacent $-\text{CH}_2-$ group.
- Amino Protons: The two protons of the primary amine typically appear as a broad singlet. Its chemical shift is variable and can be confirmed by D_2O exchange, where the peak disappears.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments in the molecule.

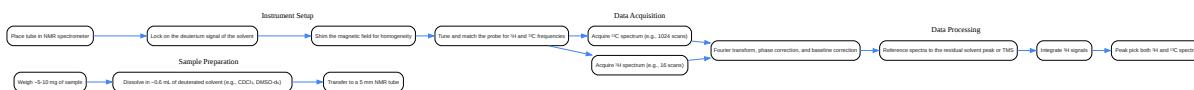
Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~154.7	$\text{C}=\text{O}$ (carbamate)
~79.5	$-\text{C}(\text{CH}_3)_3$
~52.0	$-\text{CH}_2-\text{N}(\text{NH}_2)-\text{CH}_2-$
~44.0	$-\text{CH}_2-\text{N}(\text{Boc})-\text{CH}_2-$
~28.4	$-\text{C}(\text{CH}_3)_3$

Interpretation of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon:** The carbonyl carbon of the Boc group is the most downfield signal, appearing around 154.7 ppm.
- **Quaternary Carbon of Boc Group:** The quaternary carbon of the tert-butyl group is observed around 79.5 ppm.
- **Piperazine Ring Carbons:** Similar to the protons, the carbons of the piperazine ring are inequivalent. The carbons adjacent to the amino group are found at approximately 52.0 ppm, while the carbons adjacent to the Boc-protected nitrogen are located around 44.0 ppm.
- **Methyl Carbons of Boc Group:** The three equivalent methyl carbons of the tert-butyl group give a strong signal at approximately 28.4 ppm.

Experimental Protocol for NMR Data Acquisition



[Click to download full resolution via product page](#)

Caption: A typical workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrations.

Table 3: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300-3400	N-H stretch	Primary amine (-NH ₂)
2975-2850	C-H stretch	Alkanes (-CH ₃ , -CH ₂)
1680-1700	C=O stretch	Carbamate (-O-C=O)
1160-1250	C-N stretch	Amine/Carbamate

Interpretation of the IR Spectrum:

- N-H Vibrations: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3300-3400 cm⁻¹ region. Often, two bands are observed for a primary amine.
- C-H Vibrations: The aliphatic C-H stretching vibrations from the tert-butyl and piperazine methylene groups are observed in the 2850-2975 cm⁻¹ range.
- C=O Vibration: A strong absorption band in the 1680-1700 cm⁻¹ region is indicative of the carbonyl group of the carbamate.
- C-N Vibrations: The C-N stretching vibrations for both the amine and carbamate functionalities appear in the fingerprint region, typically between 1160 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **tert-butyl 4-aminopiperazine-1-carboxylate**, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data

m/z	Ion
202.16	[M+H] ⁺
146.12	[M - C ₄ H ₈ + H] ⁺
101.10	[M - Boc + H] ⁺

Note: The molecular formula of **tert-butyl 4-aminopiperazine-1-carboxylate** is C₉H₁₉N₃O₂, with a monoisotopic mass of 201.15 g/mol.

Interpretation of the Mass Spectrum:

- Protonated Molecular Ion: The peak at m/z 202.16 corresponds to the protonated molecule, [M+H]⁺, which confirms the molecular weight of the compound.
- Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 146.12.
- Loss of the Boc Group: The peak at m/z 101.10 corresponds to the piperazine-4-amine cation, formed by the complete loss of the Boc group.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **tert-butyl 4-aminopiperazine-1-carboxylate**. The data presented in this guide serves as a reliable reference for scientists engaged in the synthesis and quality control of this important chemical intermediate. Adherence to standardized protocols for data acquisition and a thorough understanding of spectral interpretation are critical for ensuring the scientific integrity of research and development in the pharmaceutical industry.

References

- Please note that while the provided data is representative, it is always recommended to acquire and interpret data on a specific batch of the compound for the most accurate characterization.
- For general principles of spectroscopic techniques, refer to standard organic chemistry textbooks and specialized spectroscopy literature.

- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological Guide to tert-Butyl 4-Aminopiperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047249#spectroscopic-data-for-tert-butyl-4-aminopiperazine-1-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com